5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one
Overview
Description
8-Methoxy-1,3-dimethyl-12-thioxopyrido(1’,2’:3,4)imidazo(1,2-a)benzimidazol-2(12H)-one is a complex heterocyclic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines pyrido, imidazo, and benzimidazole moieties, making it a subject of interest for researchers exploring novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1,3-dimethyl-12-thioxopyrido(1’,2’:3,4)imidazo(1,2-a)benzimidazol-2(12H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyridoimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridoimidazole core.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Thioxo Group Incorporation: The thioxo group is incorporated through thiolation reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1,3-dimethyl-12-thioxopyrido(1’,2’:3,4)imidazo(1,2-a)benzimidazol-2(12H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
8-Methoxy-1,3-dimethyl-12-thioxopyrido(1’,2’:3,4)imidazo(1,2-a)benzimidazol-2(12H)-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-cancer agent, given its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in studies investigating the mechanisms of action of heterocyclic compounds in biological systems.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Methoxy-1,3-dimethyl-12-thioxopyrido(1’,2’:3,4)imidazo(1,2-a)benzimidazol-2(12H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives: These compounds share structural similarities and are also explored for their anti-cancer properties.
N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine Derivatives: These compounds are studied for their potential as STAT3 inhibitors in cancer therapy.
Uniqueness
8-Methoxy-1,3-dimethyl-12-thioxopyrido(1’,2’:3,4)imidazo(1,2-a)benzimidazol-2(12H)-one stands out due to its unique combination of functional groups and heterocyclic rings, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-8-7-18-13(9(2)14(8)20)15(22)19-12-5-4-10(21-3)6-11(12)17-16(18)19/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCRAWLAWCUHBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C1=O)C)C(=S)N3C2=NC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154837 | |
Record name | 8-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125656-82-8 | |
Record name | 8-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125656828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-METHOXY-1,3-DIMETHYL-12-THIOXOPYRIDO(1',2':3,4)IMIDAZO(1,2-A)BENZIMIDAZOL-2(12H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63EB83V34B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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